molecular formula C17H29NO2 B15354264 4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine

4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine

Cat. No.: B15354264
M. Wt: 279.4 g/mol
InChI Key: HTGHTZQJMLRTKH-UHFFFAOYSA-N
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Description

4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine is a complex organic compound featuring a bicyclic structure with a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl alcohol, which undergoes a series of reactions including etherification and alkylation to introduce the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and byproducts, ensuring a consistent and efficient production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interactions with biological molecules or as a potential lead compound in drug discovery.

Medicine

Industry

In industry, this compound might be used in the production of fragrances, flavors, or other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism by which 4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Nopol (2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol): : This compound is structurally similar but lacks the morpholine ring.

  • Myrtenol: : Another bicyclic alcohol with a similar core structure but different functional groups.

Uniqueness

4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its similar compounds.

Properties

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine

InChI

InChI=1S/C17H29NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h3,15-16H,4-13H2,1-2H3

InChI Key

HTGHTZQJMLRTKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCOCCN3CCOCC3)C

Origin of Product

United States

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